![molecular formula C14H12O3 B1612684 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 175153-20-5](/img/structure/B1612684.png)
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is likely a derivative of 2-Methoxybiphenyl . Biphenyls are organic compounds that contain two benzene rings linked together by a carbon-carbon bond .
Synthesis Analysis
While specific synthesis methods for “2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” were not found, similar compounds like 2-Methoxybiphenyl can be synthesized through various methods. For instance, one method involves the iodination of vanillin followed by a Suzuki-Miyaura coupling .
Molecular Structure Analysis
The molecular structure of 2-Methoxybiphenyl, a similar compound, consists of a biphenyl core with a methoxy group attached . The molecular formula is C13H12O .
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its biphenyl structure, combined with the methoxy and carboxylic acid functional groups, makes it a versatile precursor in the construction of pharmaceuticals and agrochemicals. The presence of the carboxylic acid group allows for further functionalization through reactions such as esterification and amidation .
Material Science
In material science, 2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid can be used to modify the properties of polymers. By incorporating this compound into polymer chains, researchers can potentially alter the thermal stability, rigidity, and solubility of the material, which is crucial for developing new materials with specific characteristics .
Analytical Chemistry
The compound’s unique structure makes it suitable as a standard or reference material in chromatographic analysis. It can help in calibrating instruments or as a comparison standard in the analysis of complex mixtures to identify and quantify other substances .
Medicinal Chemistry
In medicinal chemistry, the compound’s biphenyl moiety is of interest due to its prevalence in biologically active molecules. The methoxy and carboxylic acid groups offer points of modification that can be exploited to synthesize new drug candidates with potential therapeutic applications .
Catalysis
2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid: may act as a ligand in catalytic systems. Its planar structure and ability to donate electrons through the methoxy group can stabilize metal catalysts, enhancing their reactivity and selectivity in various chemical reactions .
Environmental Studies
This compound could be used in environmental studies to understand the behavior of similar organic pollutants. Its stability and structural features make it a good model compound for studying the environmental fate of biphenyl derivatives .
Photovoltaic Research
In the field of photovoltaic research, compounds like 2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid are explored for their potential use in organic solar cells. Their ability to absorb light and convert it into electrical energy is a key area of investigation .
Chemical Education
Lastly, this compound can be used in chemical education to demonstrate various organic reactions and synthesis strategies. Its reactivity can be employed to teach students about the principles of organic chemistry and reaction mechanisms .
properties
IUPAC Name |
3-methoxy-4-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWKYHIPLJQCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592038 | |
Record name | 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
175153-20-5 | |
Record name | 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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